molecular formula C7H3Cl3N2 B579859 2,5,6-Trichloro-4-methylnicotinonitrile CAS No. 63195-39-1

2,5,6-Trichloro-4-methylnicotinonitrile

Cat. No. B579859
Key on ui cas rn: 63195-39-1
M. Wt: 221.465
InChI Key: MEICKJSSGQUWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071776B2

Procedure details

To a slurry of 2,5,6-trichloro-4-methyl-nicotinonitrile (11.0 g, 49.67 mmol, Tetrahedron, 1977, 33, 113-117) in MeOH (125 ml) is added sodium methoxide solution (25% wt. in MeOH)(11.92 ml, 52.15 mmol). The reaction mixture is stirred at 0° C. for 30 minutes, then room temperature for 1 hour. The reaction is quenched by the addition of water (300 ml) and a thick, white precipitate is formed. An additional 200 ml of water is added and the mixture is stirred at 0° C. for 10 minutes. The precipitate is collected by filtration and dried (vacuum oven for 16 hours at 60° C.) to give the title compound as an off-white solid (10.05 g, 93%). Mass (m/z): 217.0 (M++1).
Quantity
11 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
11.92 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:9]=[C:8](Cl)[C:7]([Cl:11])=[C:6]([CH3:12])[C:3]=1[C:4]#[N:5].[CH3:13][O-:14].[Na+].O>CO>[Cl:1][C:2]1[N:9]=[C:8]([O:14][CH3:13])[C:7]([Cl:11])=[C:6]([CH3:12])[C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
ClC1=C(C#N)C(=C(C(=N1)Cl)Cl)C
Name
sodium methoxide
Quantity
11.92 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by the addition of water (300 ml)
CUSTOM
Type
CUSTOM
Details
a thick, white precipitate is formed
STIRRING
Type
STIRRING
Details
the mixture is stirred at 0° C. for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried (vacuum oven for 16 hours at 60° C.)
Duration
16 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C#N)C(=C(C(=N1)OC)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.05 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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